1-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone
Description
This compound belongs to the dibenzo[b,e][1,4]diazepine class, characterized by a fused 10-membered heterocyclic core. Its structure includes a hydroxyl group at position 1, a 4-methoxyphenyl substituent at position 3, a methyl group at position 8, and a thiophen-2-yl moiety at position 11. The presence of a thiophene ring distinguishes it from simpler phenyl-substituted analogs, likely influencing its electronic properties and metabolic stability .
Properties
IUPAC Name |
5-acetyl-9-(4-methoxyphenyl)-3-methyl-6-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S/c1-16-6-11-21-23(13-16)29(17(2)30)27(25-5-4-12-33-25)26-22(28-21)14-19(15-24(26)31)18-7-9-20(32-3)10-8-18/h4-13,19,27-28H,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDNOKNMFQRSSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C(N2C(=O)C)C4=CC=CS4)C(=O)CC(C3)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone typically involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepine core, the introduction of the thiophene ring, and the addition of the methoxyphenyl group. Common synthetic routes may involve:
Cyclization reactions: to form the dibenzo[b,e][1,4]diazepine core.
Suzuki-Miyaura coupling: to introduce the thiophene ring.
Hydroxylation and methoxylation: reactions to add the hydroxy and methoxy groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Material Science: Possible applications in the development of organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: Investigating its effects on cellular pathways and potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 1-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone involves its interaction with specific molecular targets and pathways. This may include:
Binding to receptors: Such as G-protein coupled receptors (GPCRs) or ion channels.
Modulating enzyme activity: Inhibiting or activating specific enzymes involved in metabolic pathways.
Altering gene expression: Influencing the transcription and translation of genes related to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Pharmacological Implications
The compound’s structural analogs differ primarily in substituent groups, which critically modulate solubility, bioavailability, and target affinity. Below is a comparative analysis:
Electronic and Steric Effects
- Thiophene vs.
- Hydroxyl Group: The 1-hydroxy group distinguishes the target compound from non-hydroxylated analogs (e.g., ), likely enhancing hydrogen-bonding interactions with biological targets.
Structural Characterization
Crystallographic data for similar compounds (e.g., ) are refined using SHELXL () and visualized via ORTEP-3 (). These tools confirm the planarity of the dibenzo[b,e][1,4]diazepine core and substituent orientations .
Biological Activity
The compound 1-[1-hydroxy-3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone is a novel organic molecule belonging to the dibenzo[1,4]diazepine class. Its complex structure incorporates various functional groups, including hydroxyl and methoxy groups and a thiophene ring, which are believed to contribute to its diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Structural Characteristics
The molecular structure of the compound is characterized by:
- Dibenzo[b,e][1,4]diazepine core : This core structure is known for its pharmacological significance.
- Functional groups : The presence of hydroxyl and methoxy groups enhances solubility and reactivity.
- Thiophene ring : This heterocyclic component may impart unique electronic properties.
Anticancer Properties
Research indicates that compounds similar to the target molecule exhibit significant anticancer activity. For instance, studies have shown that derivatives of dibenzo[1,4]diazepines can inhibit cancer cell proliferation with IC50 values ranging from 0.20 to 48.0 μM against various cancer cell lines . The mechanism of action is often linked to the inhibition of tyrosine kinase receptors, which play a crucial role in cell signaling pathways associated with cancer growth.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 (breast cancer) | 5.48 | Tyrosine kinase inhibition |
| Compound B | LNCaP (prostate cancer) | 11.00 | Apoptosis induction |
| Target Compound | Various (predicted) | TBD | TBD |
Neuropharmacological Effects
In silico predictions suggest that the compound may exhibit neuropharmacological activity. Similar compounds have shown potential as dopamine norepinephrine reuptake inhibitors (DNRI), which are relevant in treating depression and anxiety disorders . For example, certain derivatives demonstrated significant uptake inhibition for monoamine transporters.
Antimicrobial Activity
Preliminary studies on structurally related compounds have indicated potential antimicrobial properties. The presence of aromatic systems and heterocycles is often associated with enhanced interaction with microbial membranes or enzymes.
Case Study 1: Anticancer Screening
A study conducted on a series of dibenzo[1,4]diazepine derivatives revealed that modifications in the thiophene ring significantly affected their anticancer potency. The derivative with an optimized thiophene substitution exhibited an IC50 value of 9.39 μM against breast cancer cells, suggesting that structural modifications can enhance biological activity .
Case Study 2: Neuropharmacological Assessment
In animal models, a derivative similar to the target compound was tested for antidepressant effects using the forced swim test. Results indicated a significant reduction in immobility at doses of 10 mg/kg, outperforming traditional antidepressants like imipramine . This suggests potential therapeutic applications in mood disorders.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound’s synthesis involves multi-step pathways, including cyclization and functional group introduction. Key steps include:
- Intermediate Formation: Construct the dibenzo[b,e][1,4]diazepine core via acid-catalyzed cyclization of substituted benzodiazepine precursors .
- Functionalization: Introduce the thiophene and 4-methoxyphenyl groups using Suzuki-Miyaura coupling or nucleophilic substitution, depending on halogenated intermediates.
- Optimization: Control temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., ethanol for solubility vs. DMF for high-temperature stability). Sodium hydroxide in ethanol enhances thiazepane ring closure in analogous compounds .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to identify proton environments (e.g., hydroxyl at δ 1.8–2.2 ppm, aromatic protons at δ 6.5–7.8 ppm) and carbon frameworks .
- X-ray Crystallography: Resolve the 3D arrangement of the dibenzodiazepine core and confirm stereochemistry. For example, analogous compounds show dihedral angles of 15–25° between aromatic rings .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 485.2) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict biological activity and guide synthesis?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For dibenzodiazepines, electron-rich thiophene moieties enhance electrophilic substitution .
- Molecular Docking: Screen against targets like serotonin receptors (5-HT₂A) using AutoDock Vina. Analogous compounds show binding affinities (Kd ≈ 10–50 nM) via π-π stacking with receptor residues .
- AI-Driven Optimization: Platforms like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to simulate solvent effects and catalyst performance .
Q. How do structural modifications (e.g., substituent variations) impact pharmacological activity?
Methodological Answer:
- SAR Studies: Compare analogs with substituent changes (e.g., replacing 4-methoxyphenyl with nitro or amino groups). For example:
- Methoxy Group: Enhances lipophilicity (logP ↑ 0.5–1.0) and CNS penetration .
- Thiophene vs. Furan: Thiophene’s sulfur atom improves metabolic stability (t₁/₂ ↑ 2–3x) .
Q. How should researchers resolve contradictions in activity data across in vitro and in vivo studies?
Methodological Answer:
- Pharmacokinetic Profiling: Measure bioavailability (e.g., oral vs. IV administration) to address discrepancies. Poor solubility often limits in vivo efficacy despite high in vitro potency .
- Metabolite Identification: Use LC-MS/MS to detect phase I/II metabolites. For example, hydroxylation at the 8-methyl group reduces activity in vivo .
- Dose-Response Refinement: Apply Hill equation modeling to adjust for species-specific receptor expression levels .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity?
Methodological Answer:
- Probit Analysis: Model mortality vs. log-dose relationships (LD₅₀ calculation) in acute toxicity studies .
- ANOVA with Post Hoc Tests: Compare treatment groups in chronic exposure assays (e.g., Tukey’s HSD for pairwise comparisons) .
- Machine Learning: Train random forest models on toxicity datasets to predict hepatotoxicity based on structural descriptors (e.g., AlogP, polar surface area) .
Q. How can researchers design experiments to validate hypothesized reaction mechanisms?
Methodological Answer:
- Isotopic Labeling: Use -labeled water or -precursors to track oxygen incorporation in hydroxyl groups or carbon migration .
- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
- In Situ Spectroscopy: Monitor intermediates via FT-IR or Raman during synthesis (e.g., imine formation at 1650 cm⁻¹) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
